6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane
CAS No.:
Cat. No.: VC15933732
Molecular Formula: C13H16ClNO
Molecular Weight: 237.72 g/mol
* For research use only. Not for human or veterinary use.
![6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane -](/images/structure/VC15933732.png)
Specification
Molecular Formula | C13H16ClNO |
---|---|
Molecular Weight | 237.72 g/mol |
IUPAC Name | 6-[(4-chlorophenyl)methoxy]-2-azaspiro[3.3]heptane |
Standard InChI | InChI=1S/C13H16ClNO/c14-11-3-1-10(2-4-11)7-16-12-5-13(6-12)8-15-9-13/h1-4,12,15H,5-9H2 |
Standard InChI Key | YAGLTDXNQUDOHK-UHFFFAOYSA-N |
Canonical SMILES | C1C(CC12CNC2)OCC3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Conformational Analysis
The molecular architecture of 6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane centers on a 2-azaspiro[3.3]heptane core, where a nitrogen atom bridges two three-membered rings (one azetidine and one oxetane). The 4-chlorobenzyloxy substituent at the 6-position introduces steric and electronic effects that influence molecular conformation and intermolecular interactions.
Molecular Geometry
X-ray crystallographic studies of related spirocyclic amines, such as 1-azaspiro[3.3]heptane derivatives, reveal that the spiro junction imposes significant torsional strain, favoring envelope or half-chair conformations in the individual rings . For example, in 2-oxa-6-azaspiro[3.3]heptane sulfon, the oxetane ring adopts a planar configuration, while the azetidine ring exhibits puckering to alleviate strain . Computational models suggest that the 4-chlorobenzyl group in 6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane would occupy an equatorial position relative to the spiro core, minimizing steric clashes with the bicyclic system.
Intermolecular Interactions
Hydrogen bonding and van der Waals forces dominate the solid-state behavior of spirocyclic compounds. In 2-amino-4-(2-chlorophenyl)chromene derivatives, N–H···N and O–H···Cl interactions stabilize crystal packing . Analogously, the chlorine atom in 6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane may participate in halogen bonding, while the ether oxygen could act as a hydrogen bond acceptor.
Synthetic Methodologies
The synthesis of 6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane likely involves multi-step routes leveraging cyclization and functional group interconversion. Key strategies are inferred from related spirocyclic amines.
Cyclization Approaches
A common route to azaspiro[3.3]heptanes involves [2+2] cycloaddition between endocyclic alkenes and electrophilic reagents. For instance, 1-azaspiro[3.3]heptanes are synthesized via thermal [2+2] cycloaddition of alkenes with Graf isocyanate (ClO2S-NCO), followed by β-lactam reduction . Adapting this method, the oxetane ring could form through nucleophilic displacement of a leaving group (e.g., bromide) by a hydroxylamine intermediate.
Hypothetical Synthetic Route:
-
Bromination of pentaerythritol derivatives to generate tribrominated precursors .
-
Cyclization with 4-chlorobenzyloxyamine under basic conditions to form the spiro core.
-
Deprotection (e.g., hydrogenolysis or acid hydrolysis) to yield the free amine.
Salt Formation and Stability
Spirocyclic amines often require salt formation to enhance stability and solubility. For 2-oxa-6-azaspiro[3.3]heptane, acetate and sulfonate salts exhibit superior crystallinity and thermal stability compared to hydrochloride salts . Similarly, 6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane may form stable salts with oxalic or camphorsulfonic acids, though this remains experimentally unverified.
Physicochemical Properties
Solubility and Lipophilicity
The logP value of 6-((4-Chlorobenzyl)oxy)-2-azaspiro[3.3]heptane is estimated at 2.8–3.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration. The chlorobenzyl group enhances membrane permeability, while the spiro core reduces conformational flexibility, potentially improving metabolic stability .
Thermal Stability
Differential scanning calorimetry (DSC) of analogous compounds, such as 2-oxa-6-azaspiro[3.3]heptane sulfon, shows melting points between 180–220°C, with decomposition above 250°C . The chlorobenzyl substituent may lower thermal stability due to increased steric demand.
Research Gaps and Future Directions
-
Synthetic Optimization: Current routes lack experimental validation. Scalable methods for introducing the 4-chlorobenzyloxy group require development.
-
Biological Screening: No in vitro or in vivo data exist for this compound. Priority targets include serotonin receptors (5-HT2A) and bacterial efflux pumps.
-
Salt Screening: Systematic evaluation of salt forms (e.g., mesylate, besylate) could improve bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume